molecular formula C16H23NO3 B14865230 Tert-butyl 2-(4-((3-hydroxyazetidin-1-yl)methyl)phenyl)acetate

Tert-butyl 2-(4-((3-hydroxyazetidin-1-yl)methyl)phenyl)acetate

Cat. No.: B14865230
M. Wt: 277.36 g/mol
InChI Key: FIZZYFQQFICIAQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-((3-hydroxyazetidin-1-yl)methyl)phenyl)acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl ester group, a phenyl ring, and an azetidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-((3-hydroxyazetidin-1-yl)methyl)phenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Attachment of the Phenyl Ring: The phenyl ring is introduced via a substitution reaction, often using a halogenated phenyl compound and a suitable nucleophile.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-((3-hydroxyazetidin-1-yl)methyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Tert-butyl 2-(4-((3-hydroxyazetidin-1-yl)methyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-((3-hydroxyazetidin-1-yl)methyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl ring and azetidine moiety can also interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-((3-hydroxyazetidin-1-yl)methyl)phenyl)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-[4-[(3-hydroxyazetidin-1-yl)methyl]phenyl]acetate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)8-12-4-6-13(7-5-12)9-17-10-14(18)11-17/h4-7,14,18H,8-11H2,1-3H3

InChI Key

FIZZYFQQFICIAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2CC(C2)O

Origin of Product

United States

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